molecular formula C20H18N2O5 B15006767 Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone

Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone

Cat. No.: B15006767
M. Wt: 366.4 g/mol
InChI Key: LNOLYFKXLXRILF-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone is a complex organic compound that features a unique combination of a benzo[1,3]dioxole ring, an indole moiety, and a dioxazinan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone typically involves multiple steps, including the formation of the benzo[1,3]dioxole ring, the indole moiety, and the dioxazinan ring. Common reagents used in these reactions include PdCl2, xantphos, Cs2CO3, and 1,4-dioxane . The reaction conditions often involve high temperatures and the use of solvents such as DMF and toluene .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for further research in anticancer drug development.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone

InChI

InChI=1S/C20H18N2O5/c1-12-10-22(19(23)13-6-7-17-18(8-13)25-11-24-17)27-20(26-12)15-9-21-16-5-3-2-4-14(15)16/h2-9,12,20-21H,10-11H2,1H3

InChI Key

LNOLYFKXLXRILF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(OC(O1)C2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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